molecular formula C7H9ClO2 B1246535 Trichodenone C

Trichodenone C

Cat. No. B1246535
M. Wt: 160.6 g/mol
InChI Key: ZUSUSTINOYQGKF-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichodenone C is a natural product found in Halichondria okadai with data available.

Scientific Research Applications

Synthesis and Configurational Assignments

  • Trichodenones A-C, including Trichodenone C, were successfully synthesized, providing insights into their molecular configurations. This research aids in understanding their chemical structures and potential applications in various fields, such as pharmacology and biochemistry (Usami, Ikura, Amagata, & Numata, 2000).

Chemical Synthesis Methods

  • A study demonstrated an efficient method to synthesize 2-cyclopentenones, which was applied to create Trichodenone C. This approach may have broader implications for the synthesis of similar organic compounds (Sakai, Aoyama, & Shioiri, 2000).

Biological Activity

  • Trichodenone C, along with other trichodenones, displayed significant cytotoxicity against cultured P388 cells. This suggests potential use in cancer research or as a model for studying cytotoxic compounds (Amagata, Usami, Minoura, Ito, & Numata, 1998).

Marine-Alga-Endophytic Fungus Derivatives

  • Research on marine-alga-endophytic fungus Trichoderma asperellum identified new naturally occurring trichodenones, including derivatives of Trichodenone C. These compounds showed growth inhibition of marine phytoplankton and pathogenic bacteria, indicating their potential in marine biology and pharmacology (Song, Miao, Fang, Yin, & Ji, 2018).

properties

Product Name

Trichodenone C

Molecular Formula

C7H9ClO2

Molecular Weight

160.6 g/mol

IUPAC Name

2-chloro-3-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one

InChI

InChI=1S/C7H9ClO2/c1-4(9)5-2-3-6(10)7(5)8/h4,9H,2-3H2,1H3/t4-/m1/s1

InChI Key

ZUSUSTINOYQGKF-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=C(C(=O)CC1)Cl)O

Canonical SMILES

CC(C1=C(C(=O)CC1)Cl)O

synonyms

trichodenone C
trichodenone-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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